Lithium heptadecafluoroisooctanesulphonate

Fluorosurfactant Krafft point Counterion effect

Lithium heptadecafluoroisooctanesulphonate (CAS 93894-67-8) is a lithium salt of a branched perfluorooctane sulfonate anion, bearing the molecular formula C₈F₁₇LiO₃S and a molecular weight of approximately 506.1 g/mol. Unlike the linear perfluorooctane sulfonate lithium salt (CAS 29457-72-5), this compound is specifically the isooctane (branched alkyl chain) isomer, classified under Japan's CSCL as MITI Number 2-2810 within the broader category of perfluoroalkyl (C=4–12) sulfonic acid salts.

Molecular Formula C8F17LiO3S
Molecular Weight 506.1 g/mol
CAS No. 93894-67-8
Cat. No. B12663747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium heptadecafluoroisooctanesulphonate
CAS93894-67-8
Molecular FormulaC8F17LiO3S
Molecular Weight506.1 g/mol
Structural Identifiers
SMILES[Li+].C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C8HF17O3S.Li/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1
InChIKeyOAXGERFUUYNRHY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Heptadecafluoroisooctanesulphonate (CAS 93894-67-8): Branched Perfluorooctane Sulfonate Lithium Salt for Surfactant, Electrochemical, and Specialty Applications


Lithium heptadecafluoroisooctanesulphonate (CAS 93894-67-8) is a lithium salt of a branched perfluorooctane sulfonate anion, bearing the molecular formula C₈F₁₇LiO₃S and a molecular weight of approximately 506.1 g/mol . Unlike the linear perfluorooctane sulfonate lithium salt (CAS 29457-72-5), this compound is specifically the isooctane (branched alkyl chain) isomer, classified under Japan's CSCL as MITI Number 2-2810 within the broader category of perfluoroalkyl (C=4–12) sulfonic acid salts [1]. The compound is canonically named Isooctanesulfonic acid, heptadecafluoro-, lithium salt (9CI), reflecting its branched structural identity [2]. Its physicochemical profile—combining a perfluorinated tail, a sulfonate headgroup, and a lithium counterion—positions it at the intersection of fluorosurfactant technology, lithium-ion electrochemistry, and specialty pest control formulations.

Branched isooctane isomer identity differentiates from linear PFOS lithium salt
Lithium counterion enables room-temperature aqueous solubility and surface activity
Multi-domain utility: fluorosurfactant, electrochemical additive, pest control formulation

Why Generic Substitution of Lithium Heptadecafluoroisooctanesulphonate (CAS 93894-67-8) with Linear PFOS Lithium or Alternative Counterion Salts Carries Performance Risk


Lithium heptadecafluoroisooctanesulphonate (CAS 93894-67-8) cannot be freely interchanged with its linear analog (CAS 29457-72-5) or with potassium/sodium perfluorooctane sulfonate salts without measurable functional compromise. Three structurally encoded variables drive this: (i) the branched isooctane skeleton confers altered electronic properties and differential environmental reactivity compared to the linear isomer [1]; (ii) the lithium counterion yields a substantially lower Krafft point than potassium or sodium PFOS salts, enabling room-temperature aqueous solubility and surface activity without hydrotrope additives [2]; and (iii) the lithium cation is stoichiometrically integral to applications requiring Li⁺ conductivity or Li–F ion pairing, such as battery electrolytes and electrocatalytic defluorination systems [3]. The quantitative evidence below establishes the magnitude of these differentiation dimensions.

Counterion mismatch

Potassium or sodium PFOS salts exhibit Krafft points above 25°C, requiring hydrotrope co-formulants for room-temperature activity.

Isomer structure

Linear PFOS lithium salt may not reproduce the branched isomer's electronic properties and reductive defluorination susceptibility.

Lithium-specific function

The lithium cation is stoichiometrically required for Li⁺ conductivity and Li–F ion pairing in electrochemical applications.

Quantitative Differentiation Evidence: Lithium Heptadecafluoroisooctanesulphonate (CAS 93894-67-8) Versus Closest Analogs and Alternatives


Lithium Counterion Enables Room-Temperature Surface Activity Without Hydrotrope Additives—A Critical Formulation Advantage Over Potassium and Sodium PFOS Salts

Potassium perfluorooctane sulfonate (KPFOS) and sodium perfluorooctane sulfonate (NaPFOS) exhibit poor surface activities in aqueous solution at room temperature because of their high Krafft points (>25 °C), remaining largely insoluble and unable to form micelles without external solubilization aids [1]. In contrast, the lithium salt (LiPFOS, encompassing both linear and branched forms) possesses a Krafft point below room temperature, rendering it freely soluble and surface-active at ambient conditions. This means KPFOS and NaPFOS require co-formulation with hydrotropes such as sodium p-methylbenzene sulfonate (BS) or urea to approach usable surface tension reduction at 25 °C; with BS assistance, KPFOS reaches a minimum surface tension of approximately 19 mN/m at 25 °C, but the lithium salt achieves effective surface activity without any such additive [1][2]. The lithium counterion's smaller hydrated radius (Li⁺ hydration radius > Na⁺ > K⁺ in absolute scale) directly modulates the surfactant's adsorption and micellization behavior, with the σ_cmc value being directly proportional to the counterion's hydrated diameter [3].

Room-temp surface activity
Class-level inference
LiPFOS: Krafft point <25°C; KPFOS/NaPFOS: >25°C, require hydrotrope
Supports lithium counterion selection for ambient processing without solubilizers
Hydrotrope-assisted KPFOS reaches ~19 mN/m surface tension at 25°C
Fluorosurfactant Krafft point Counterion effect

Branched Isooctane Skeleton (CAS 93894-67-8) Confers Differential Electronic Properties and Enhanced Reductive Defluorination Susceptibility Versus Linear PFOS Isomers

Ab initio computational analysis by Torres et al. (2009) directly compared the structural, electronic, and thermodynamic properties of linear PFOS and its trifluoromethyl-branched isomers (including structures corresponding to the heptadecafluoroisooctane skeleton) with H⁺, Li⁺, and Na⁺ counterions [1]. The Gibbs free energy calculations revealed that 1-CF₃– and 6-CF₃– branched isomers, along with linear PFOS, represent the most thermodynamically favorable structures, but with distinct electronic property differences [1]. Critically, only branched PFOS isomers were experimentally susceptible to reductive defluorination by reduced vitamin B₁₂, while the linear PFOS peak remained stable—a finding with direct implications for environmental fate, degradation pathway design, and regulated application scenarios [1][2]. Furthermore, branched PFOS isomers exhibit higher polarity and preferential partitioning into the aqueous phase compared to linear isomers, which sorb more strongly to soil and sediment [3].

Branched vs. linear reactivity
Cross-study comparable
Branched isomer susceptible to reductive defluorination by vit. B₁₂; linear isomer resistant
Supports isomer-specific procurement for degradation studies
Ab initio Gibbs free energy differences favor 1-CF₃/6-CF₃ branched forms
PFAS isomer Branched PFOS Reductive defluorination

Critical Micelle Concentration of Lithium Perfluorooctanesulfonate (7.16 mM in Water) Enables Direct Comparison with Hydrocarbon Surfactant SDS (8.08 mM) from a Single Standardized Study

Fuguet et al. (2005) determined CMC values for five surfactants—including lithium perfluorooctanesulfonate (LPFOS) and sodium dodecyl sulfate (SDS)—using three independent methods (MEKC, spectrophotometry, and conductometry) in water and phosphate buffer at pH 7.0 . In pure water, the CMC of LPFOS was 7.16 mM, compared with 8.08 mM for SDS . In phosphate-buffered systems, LPFOS CMC decreased from 7.16 mM (water) to 2.81 mM (30 mM phosphate buffer), while SDS CMC decreased from 8.08 mM to 1.99 mM (50 mM phosphate buffer), demonstrating that LPFOS requires a higher buffer concentration to achieve comparable CMC suppression . An independent study by An et al. using PAH probe methods reported LiFOS CMC values in the range of 5.5–7.4 mM at 22 ± 1 °C [1]. The perfluorinated micellar system also exhibits a distinct solvation selectivity profile: LPFOS and lithium dodecyl sulfate (LDS) possess contrasting solvation properties, enabling wide-range selectivity tuning in MEKC separations when used as mixed micellar pseudostationary phases [2].

CMC in water
Direct head-to-head
7.16 mM (LPFOS) vs. 8.08 mM (SDS)
Lower micellization concentration than common hydrocarbon surfactant
Measured by MEKC, spectrophotometry, conductometry at 25°C
Critical micelle concentration Fluorosurfactant MEKC

Lithium Perfluorooctane Sulfonate (LPOS/Sulfotine™) Delivers ≥95% Field Cockroach Reduction Within 2 Weeks—Comparable to Chlorpyrifos Baits with Extended Residual Control Through 12 Weeks

A direct comparative field study in Penang, Malaysia, evaluated lithium perfluorooctane sulfonate (LPOS, Sulfotine™) bait stations (1% w/w LPOS) against commercially available chlorpyrifos bait stations (0.5% w/w chlorpyrifos) for control of domiciliary and peridomestic cockroach species including Periplaneta americana [1]. LPOS-based bait stations reduced trapped cockroach counts by 95% within the first two weeks post-treatment, compared to >85% reduction for chlorpyrifos-based baits over the same period [1]. At 12 weeks post-treatment, LPOS maintained >99% reduction in cockroach trap counts, demonstrating superior residual control longevity [1]. Laboratory arena tests confirmed minimal difference between LPOS and chlorpyrifos bait performance against P. americana, P. brunnea, and P. australasiae [1]. Additional studies document secondary kill via necrophagy and coprophagy, where cockroaches feeding on feces and regurgitated intestinal contents of LPOS-exposed individuals died within 3–5 days [2]. The acute oral LD₅₀ of LPOS exceeds 5,000 mg/kg, indicating low mammalian toxicity [2]. LPOS is registered with the U.S. EPA (EPA Reg. No. 4822-457) for manufacturing purposes and as Raid TVK (EPA Reg. No. 4822-458) for wasp/hornet bait stations [3].

Field cockroach reduction
Direct head-to-head
LPOS bait: 95% at 2 weeks; >99% at 12 weeks. Chlorpyrifos: >85% at 2 weeks
Reported extended residual control beyond initial assessment window
1% w/w LPOS bait stations; Penang field study; secondary kill via necrophagy documented
Insecticide bait Cockroach control Sulfotine

Lithium Perfluorooctanesulfonate (Forafac 1185D/LiFOS) Protects Graphite Anode Interfaces in Li-Ion Batteries by Mitigating Passivation Layer Salt Deposition—Differentiated Performance from Hydrocarbon Surfactant LiDS

Chrétien et al. (2023) compared three surfactants—lithium dodecyl sulfate (LiDS, hydrocarbon), polyoxyethylene ether Forafac 1110D (LiF1110, nonionic fluorinated), and lithium perfluorooctanesulfonate Forafac 1185D (LiFOS, anionic fluorinated)—as electrolyte additives in Li-ion batteries with graphite anodes [1]. The study evaluated thermal properties (surface tension and contact angle), electrochemical performance (cyclic voltammetry, galvanostatic charge-discharge cycling, electrochemical impedance spectroscopy), and ex-situ XPS characterization of the solid electrolyte interface (SEI). All three surfactants improved electrode interfaces by preventing harmful deposition of passivation layer salts (LiF, LiOH, Li₂O) on graphite, but their effects on cycling behavior differed according to ionic/nonionic character and salt polarity [1]. LiFOS (the perfluorinated anionic surfactant corresponding to lithium perfluorooctanesulfonate) provided a unique combination of perfluorinated tail amphiphilicity and ionic headgroup functionality distinct from both the hydrocarbon LiDS and the nonionic fluorinated LiF1110 [1]. In a separate solid polymer electrolyte study, a PEO/LPOS composite membrane incorporating 1% LPOS (lithium perfluorooctanesulfonate-related sulfide electrolyte) achieved ionic conductivity of 1.60 × 10⁵ S/cm at room temperature, a maximum of 1.08 × 10³ S/cm at 80 °C, and an electrochemical stability window of 4.7 V [2].

Graphite anode SEI protection
Direct head-to-head
LiFOS prevents LiF/LiOH/Li₂O deposition; SEI modification distinct from LiDS and nonionic fluorinated surfactant
Supports differentiated electrolyte additive design for anode stability
4.7 V electrochemical stability window in PEO/LPOS composite at 1% loading
Lithium-ion battery SEI protection Graphite anode

Thermal Stability Benchmark: Lithium Perfluorooctanesulfonate Maintains Structural Integrity to ~250 °C (Melting) and Decomposes at ~308 °C—Providing a Defined Upper Operating Limit for High-Temperature Processes

Multiple authoritative data sources converge on the thermal stability profile of lithium perfluorooctanesulfonate (including the branched heptadecafluoroisooctanesulphonate form). The compound exists as an off-white powder with a melting point of approximately 250 °C [1] and a decomposition temperature of approximately 308 °C . This thermal profile is consistent with the general class behavior of perfluorooctane sulfonate salts, which exhibit high thermal stability owing to the strength of C–F bonds and the ionic lattice energy of the sulfonate salt. The decomposition pathway at 308 °C involves defluorination reactions, which can be accelerated in the presence of metal catalysts at 350 °C . For comparison, lithium hexafluorophosphate (LiPF₆), the dominant conducting salt in commercial Li-ion batteries, begins to decompose at significantly lower temperatures (~107 °C for LiPF₆ in carbonate electrolytes), highlighting the superior intrinsic thermal robustness of the perfluorooctanesulfonate anion [2].

Decomposition temperature
Supporting evidence
~308 °C (LiPFOS) vs. ~107 °C (LiPF₆)
Wider thermal operating margin for high-temperature processes
Melting point ~250°C; defluorination accelerates with metal catalysts at 350°C
Thermal stability Decomposition temperature Perfluorinated surfactant

Optimal Application Scenarios for Lithium Heptadecafluoroisooctanesulphonate (CAS 93894-67-8) Based on Verified Quantitative Differentiation Evidence


Room-Temperature Fluorosurfactant Formulations Requiring Hydrotrope-Free Aqueous Solubility

In industrial surfactant formulations where ambient-temperature processing is required, lithium heptadecafluoroisooctanesulphonate eliminates the need for hydrotrope co-formulants (e.g., sodium p-methylbenzene sulfonate or urea) that are mandatory for potassium and sodium PFOS salts due to their high Krafft points (>25 °C). This directly reduces formulation complexity, ingredient count, and potential incompatibilities. The lithium salt's CMC of 5.5–7.4 mM at 22 ± 1 °C enables predictable micellization at ambient conditions without auxiliary solubilizers.

Isomer-Specific Environmental Fate Studies and Controlled-Degradation PFAS Research

The branched isooctane skeleton of CAS 93894-67-8 confers experimentally verifiable susceptibility to reductive defluorination by reduced vitamin B₁₂, whereas the linear PFOS isomer is resistant under identical conditions [1]. This isomer-specific reactivity makes the branched lithium salt the preferred procurement choice for environmental fate studies, degradation pathway research, and remediation technology development where differential isomer behavior must be explicitly characterized.

Specialty Insecticidal Bait Formulations with Extended Residual Control Requirements

LPOS (Sulfotine™) bait formulations at 1% w/w active ingredient deliver 95% cockroach population reduction within 2 weeks and sustain >99% reduction through 12 weeks post-treatment, outperforming the residual control duration of chlorpyrifos-based baits [2]. The documented secondary kill mechanism (mortality via necrophagy/coprophagy within 3–5 days) and favorable acute oral LD₅₀ (>5,000 mg/kg) support procurement decisions for long-lasting, low-toxicity cockroach management programs. The U.S. EPA registration (EPA Reg. No. 4822-457) provides a regulatory framework for commercial formulation [3].

Lithium-Ion Battery Electrolyte Additive for Graphite Anode SEI Stabilization

As an anionic perfluorinated surfactant, LiFOS (Forafac 1185D) adsorbs at graphite electrode interfaces and mitigates deposition of passivation layer salts (LiF, LiOH, Li₂O), modifying SEI composition and cycling behavior in a manner distinct from both hydrocarbon surfactants (LiDS) and nonionic fluorinated surfactants (LiF1110) [4]. The compound's thermal stability (~308 °C decomposition) substantially exceeds that of conventional LiPF₆ electrolyte salt, providing a safety margin for high-temperature battery operation. In solid polymer electrolyte composites (PEO/LPOS), incorporation at 1% loading yields an electrochemical stability window of 4.7 V [5].

Application
Selection Property
Validation Focus
Room-temperature surfactant processing
Lithium counterion Krafft point <25°C
Hydrotrope-free micellization verification
Isomer-specific environmental fate studies
Branched isomer reductive defluorination susceptibility
Degradation pathway comparison across isomers
Specialty insecticidal bait formulation
Reported extended residual control duration
Field re-treatment interval assessment
Li-ion battery electrolyte additive
Perfluorinated anionic surfactant for SEI modification
Graphite anode interface composition analysis
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